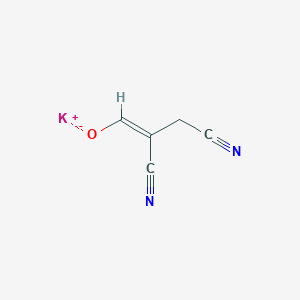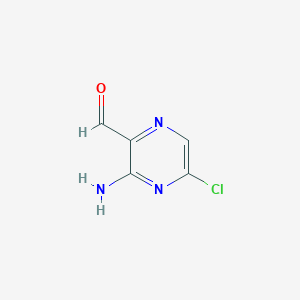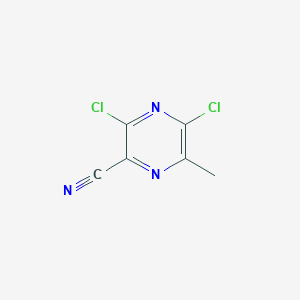![molecular formula C10H18N2 B3164495 (Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine CAS No. 893573-03-0](/img/structure/B3164495.png)
(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine
Overview
Description
“(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine” is a chemical compound with the molecular formula C10H18N2 . It is also known by other names such as “N-[(1-Methyl-1H-pyrrol-2-yl)methyl]butan-1-amine” and "1H-Pyrrole-2-methanamine, N-butyl-1-methyl-" .
Molecular Structure Analysis
The molecular structure of this compound consists of a butan-2-yl group attached to a (1-methyl-1H-pyrrol-2-yl)methyl group . The exact 3D structure can be viewed using appropriate chemical visualization software .Physical And Chemical Properties Analysis
This compound has a molecular weight of 166.263 Da and a monoisotopic mass of 166.147003 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of heterocyclic compounds, such as benzimidazoles and pyrroles, often involves the use of related amines as intermediates or catalysts. For instance, research has developed methods for synthesizing 2-methyl-1-[(5-methylpyrrol-2-yl)methyl]-1H-benzimidazoles and 1,2,4-trisubstituted pyrroles, which are of significant interest in the development of new pharmaceuticals and materials due to their diverse biological activities and chemical properties (Stroganova et al., 2013). The versatility of such compounds allows for extensive exploration of their potential applications, ranging from drug development to materials science.
Catalysis and Material Science
In the realm of catalysis, novel methodologies have been explored using related amine compounds for the aerobic oxidation of cyclic amines to lactams, which are crucial intermediates in the synthesis of various polymers and pharmaceuticals (Dairo et al., 2016). Such research highlights the potential of using related amines in catalytic processes for the efficient and environmentally friendly production of important chemical feedstocks.
Heterocyclic Compound Synthesis
The synthesis of pyrrole and pyrazole derivatives, which have shown potential in various fields such as pharmaceuticals, agrochemicals, and materials science, often employs related amines. These compounds have been synthesized for their insecticidal, antibacterial, and antifungal properties, demonstrating the broad applicability of related amines in the synthesis of biologically active compounds (Deohate & Palaspagar, 2020).
Pharmaceutical Applications
In pharmaceutical research, compounds synthesized using related amines have been explored for their cytotoxic activities against tumor cell lines, indicating potential applications in cancer therapy (Kodadi et al., 2007). This underscores the significance of related amines in the development of new therapeutic agents.
properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c1-4-9(2)11-8-10-6-5-7-12(10)3/h5-7,9,11H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDPUAFQICCZTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline](/img/structure/B3164416.png)







![Butyl[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164470.png)
amine](/img/structure/B3164485.png)
![(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164487.png)
![N-[(4-phenylphenyl)methyl]propan-1-amine](/img/structure/B3164512.png)
![(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164516.png)
![(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164523.png)